molecular formula C17H14N4O3 B12441661 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid

Cat. No.: B12441661
M. Wt: 322.32 g/mol
InChI Key: ODANNFBJNWJEGE-UHFFFAOYSA-N
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Description

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid is a complex organic compound with a molecular formula of C17H14N4O3 This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a cyanoethyl group, along with a cyano group and a prop-2-enoic acid moiety

Preparation Methods

The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C17H14N4O3/c1-24-15-5-3-12(4-6-15)16-14(9-13(10-19)17(22)23)11-21(20-16)8-2-7-18/h3-6,9,11H,2,8H2,1H3,(H,22,23)

InChI Key

ODANNFBJNWJEGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N

Origin of Product

United States

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